Impureté A de la dydrogestérone

Vue d'ensemble

Description

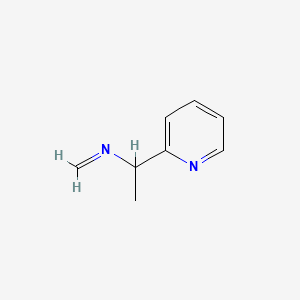

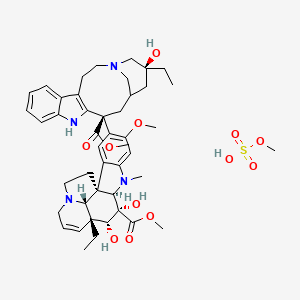

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione is a synthetic steroidal compound. It is structurally related to progesterone and is often used in various hormonal therapies. This compound is known for its unique arrangement of double bonds in the steroid nucleus, which contributes to its distinct chemical and biological properties.

Applications De Recherche Scientifique

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Employed in hormonal therapies, particularly in the treatment of menopausal symptoms and certain cancers.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Dydrogesterone Impurity A, also known as 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione or UNII-LJ088CWL1E, primarily targets the progesterone receptors in the uterus . The progesterone receptors play a crucial role in regulating the growth and normal shedding of the womb lining .

Mode of Action

Dydrogesterone Impurity A is a selective progesterone receptor agonist . It interacts with its targets by binding to the progesterone receptors in the uterus, leading to a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

The compound’s interaction with progesterone receptors affects the endometrial proliferation and differentiation . This interaction leads to changes in the womb lining, which is crucial for menstrual cycle regulation, infertility treatment, and prevention of miscarriage .

Pharmacokinetics

Dydrogesterone Impurity A exhibits high oral bioavailability . This key pharmacokinetic feature allows for effective oral administration and may limit the risk of side-effects . .

Result of Action

The molecular and cellular effects of Dydrogesterone Impurity A’s action include the production of a complete secretory endometrium in an estrogen-primed uterus . This results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage .

Analyse Biochimique

Biochemical Properties

Dydrogesterone Impurity A, like dydrogesterone, is likely to interact with progesterone receptors in the body . These interactions play a crucial role in its biochemical reactions. The nature of these interactions is typically characterized by the compound binding to the progesterone receptors, which can then influence various biochemical pathways.

Cellular Effects

Dydrogesterone, the parent compound, is known to regulate the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus . It’s plausible that Dydrogesterone Impurity A may have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dydrogesterone is a selective progesterone receptor agonist . This suggests that Dydrogesterone Impurity A might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Dydrogesterone has been shown to be stable under various conditions . It’s possible that Dydrogesterone Impurity A may exhibit similar stability and degradation patterns, as well as long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Dydrogesterone has been shown to produce antigonadotropic effects at sufficient doses in animals . It’s possible that Dydrogesterone Impurity A may have similar dosage-dependent effects, including threshold effects, toxic effects at high doses, or other adverse effects.

Metabolic Pathways

Dydrogesterone is metabolized in the liver, primarily through the hydrogenation of the 20-keto group . Dydrogesterone Impurity A may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the selective oxidation of pregnenolone derivatives followed by a series of dehydrogenation and isomerization reactions to introduce the desired double bonds at positions 4, 6, and 8(14). The reaction conditions often include the use of strong oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation to form various hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to more saturated steroidal structures.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Hydroxylated Derivatives: Formed through oxidation reactions.

Saturated Steroidal Structures: Resulting from reduction reactions.

Substituted Steroids: Produced through nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Progesterone: A natural steroid hormone with similar structural features but different biological activities.

Pregnenolone: A precursor steroid with a simpler structure and different functional roles.

Hydroxyprogesterone: A hydroxylated derivative with distinct pharmacological properties.

Uniqueness

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione is unique due to its specific arrangement of double bonds, which imparts unique chemical reactivity and biological activity compared to other similar steroidal compounds.

Propriétés

IUPAC Name |

(9S,10S,13R,17S)-17-acetyl-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,17,19H,6-11H2,1-3H3/t17-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYHHQZKIYROJ-CWJKEVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@]4([C@@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177589 | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23035-53-2 | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023035532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9.BETA.,10.ALPHA.-PREGNA-4,6,8(14)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ088CWL1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)